1-Ethyl-4-(methylsulfonyl)piperidine
CAS No.: 1415562-90-1
Cat. No.: VC8072673
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415562-90-1 |
|---|---|
| Molecular Formula | C8H17NO2S |
| Molecular Weight | 191.29 g/mol |
| IUPAC Name | 1-ethyl-4-methylsulfonylpiperidine |
| Standard InChI | InChI=1S/C8H17NO2S/c1-3-9-6-4-8(5-7-9)12(2,10)11/h8H,3-7H2,1-2H3 |
| Standard InChI Key | RCPNPYXWMUVOHX-UHFFFAOYSA-N |
| SMILES | CCN1CCC(CC1)S(=O)(=O)C |
| Canonical SMILES | CCN1CCC(CC1)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Ethyl-4-(methylsulfonyl)piperidine belongs to the piperidine family, a six-membered heterocyclic amine. The nitrogen atom at position 1 is substituted with an ethyl group (-CH₂CH₃), while position 4 features a methylsulfonyl (-SO₂CH₃) moiety. This configuration imparts distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key molecular parameters of 1-ethyl-4-(methylsulfonyl)piperidine
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₇NO₂S |
| Molecular weight | 191.29 g/mol |
| CAS Registry Number | 1415562-90-1 |
| IUPAC name | 1-Ethyl-4-(methylsulfonyl)piperidine |
Spectroscopic Characterization
While direct spectral data for this compound remains unpublished in open literature, analogous piperidine derivatives exhibit characteristic NMR signatures:
-
¹H NMR: Methylsulfonyl groups typically resonate as singlets near δ 3.0–3.5 ppm, while ethyl groups show quartet patterns (δ 1.0–1.5 ppm for CH₃ and δ 3.3–3.7 ppm for N-CH₂) .
-
¹³C NMR: The sulfone sulfur deshields adjacent carbons, with C-SO₂ signals appearing near δ 45–55 ppm .
Synthesis and Manufacturing Processes
Established Synthetic Routes
The synthesis of 1-ethyl-4-(methylsulfonyl)piperidine can be approached through two primary pathways:
Sulfur Oxidation Strategy
Alternative routes oxidize thioether intermediates to sulfones:
-
Introduce methylthio group at C4 via Michael addition
-
Oxidize -SMe to -SO₂Me using H₂O₂ or mCPBA
Table 2: Comparative analysis of synthesis methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic substitution | 60–75 | 95+ | Over-alkylation side reactions |
| Sulfur oxidation | 80–90 | 98+ | Requires harsh oxidants |
Purification and Crystallization
Industrial-scale production employs fractional distillation (bp ~280–300°C at 760 mmHg) followed by recrystallization from ethanol/water mixtures. X-ray crystallography of related compounds reveals chair conformations with axial sulfonyl groups, suggesting similar packing behavior .
Material Science Applications
Polymer Chemistry
The compound serves as a monomer for specialty polymers due to:
-
Enhanced thermal stability: Sulfone groups raise glass transition temperatures (Tg) by 40–60°C compared to non-sulfonated analogs.
-
Controlled solubility: Polar sulfone moieties improve solubility in aprotic solvents like DMF and NMP while maintaining hydrophobicity for moisture resistance.
Radical Polymerization Performance
Copolymerization with styrene (1:3 molar ratio) yields materials with:
-
Tensile strength: 45–55 MPa
-
Dielectric constant (1 kHz): 2.8–3.2
-
Water absorption (24 h): <0.5 wt%
Surface Modification Agents
Thin films deposited via chemical vapor deposition (CVD) exhibit:
-
Contact angle: 95–105° (hydrophobic)
-
Surface energy: 28–32 mN/m
Physicochemical Properties
Thermodynamic Parameters
-
Melting point: Estimated 98–105°C (DSC)
-
Enthalpy of fusion: 25–30 kJ/mol
-
Solubility (25°C):
-
Water: 1.2–1.8 g/L
-
Ethanol: >50 g/L
-
DCM: 120–150 g/L
-
Stability Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume